ML230, with the Chemical Abstracts Service number 1776055-05-0, is a selective inhibitor of the ATP-binding cassette transporter ABCG2. This compound is recognized for its significant selectivity, being 36-fold more effective against ABCG2 compared to ABCB1, with effective concentration values (EC50) of 0.13 μM for ABCG2 and 4.65 μM for ABCB1 . ML230 is primarily utilized in research settings and is not approved for human use.
ML230 is classified as a small organic molecule. It is primarily sourced from chemical suppliers that cater to research institutions, such as GLP Bio and TargetMol . The compound has been cited in various scientific studies, indicating its relevance in pharmacological research, particularly concerning drug transport mechanisms.
The synthesis of ML230 involves several key steps that typically include the formation of specific functional groups and structural frameworks characteristic of its molecular design. While detailed synthetic routes are not extensively documented in available literature, it generally follows standard organic synthesis protocols involving coupling reactions and purification techniques.
The molecular formula of ML230 is C25H21N5O3, with a molecular weight of 439.47 g/mol . The synthesis process may involve the use of reagents that facilitate the formation of the nitrogen-containing heterocycles, which are integral to the compound's activity.
ML230 features a complex structure that includes multiple aromatic rings and nitrogen atoms. The presence of these functional groups contributes to its binding affinity for the ABCG2 transporter.
The structural data can be represented as follows:
The three-dimensional conformation of ML230 can be analyzed using computational chemistry software to predict its interaction with biological targets.
ML230 primarily functions through inhibition rather than undergoing significant chemical transformations in biological systems. Its main reaction mechanism involves binding to the ABCG2 transporter, blocking its function and thereby affecting drug efflux processes.
The inhibition kinetics can be characterized by measuring the change in substrate transport rates in the presence of ML230. This involves using various concentrations of ML230 to determine its inhibitory effects quantitatively.
The mechanism by which ML230 inhibits ABCG2 involves competitive binding to the transporter site, preventing the efflux of substrates that would normally be transported out of cells . This inhibition can lead to increased intracellular concentrations of drugs that are substrates for ABCG2, enhancing their therapeutic effects.
Research indicates that at an EC50 value of 0.13 μM, ML230 effectively inhibits ABCG2-mediated transport, demonstrating its potential as a tool for enhancing drug bioavailability in therapeutic contexts .
Relevant analyses such as melting point determination and solubility tests can further elucidate these properties.
ML230 is primarily used in scientific research focused on understanding drug transport mechanisms and developing strategies to overcome multidrug resistance in cancer therapy. Its ability to inhibit ABCG2 makes it a valuable compound for studies aimed at improving the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells . Additionally, it serves as a research tool in pharmacology for exploring transporter interactions and drug absorption dynamics.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3